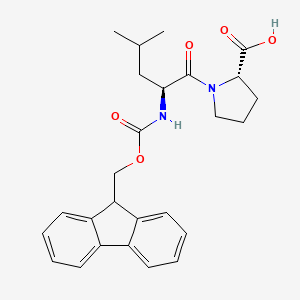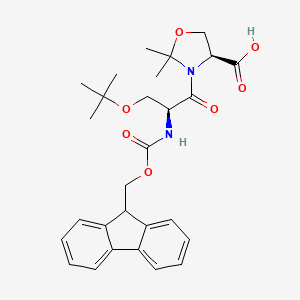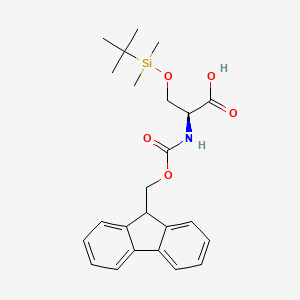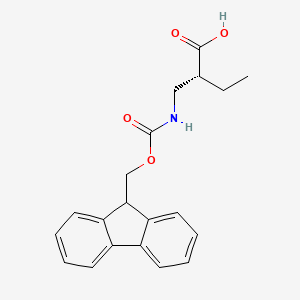
Fmoc-亮氨酸-脯氨酸-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Leu-Pro-OH is a useful research compound. Its molecular formula is C26H30N2O5 and its molecular weight is 450.53. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Leu-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Leu-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Fmoc-亮氨酸-脯氨酸-OH: 被广泛用于固相肽合成 (SPPS) {svg_1}。它作为合成肽和蛋白质的构建单元。Fmoc 基团在合成过程中保护氨基,允许依次添加氨基酸以形成所需的肽链。
材料科学
在材料科学中,This compound 可以促进自组装材料的开发 {svg_2}。它通过非共价相互作用形成稳定结构的能力,使其成为创造具有特定特性的新型材料的宝贵组成部分。
生物化学
This compound: 在生物化学过程的研究中发挥着至关重要的作用 {svg_3}。它用于合成模拟天然蛋白质的肽,有助于理解蛋白质-蛋白质相互作用和酶的功能。
药理学
在药理学中,This compound 用于创建可以作为药物或候选药物的肽 {svg_4}。这些合成肽可以模拟激素、神经递质或其他生物活性化合物,具有治疗潜力。
药物化学
This compound: 在药物化学中对于环状肽的合成至关重要 {svg_5}。这些肽通常表现出增强的稳定性和生物活性,使其成为药物开发的有希望的候选者。
分析化学
在分析化学中,This compound 衍生物用作各种分析方法中的标准品和试剂 {svg_6}。它们有助于对复杂生物样品中的肽和蛋白质进行定量和表征。
作用机制
Target of Action
Fmoc-Leu-Pro-OH is a compound that primarily targets PPARγ , a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
The compound acts as a ligand for PPARγ , binding to the receptor and inducing insulin sensitization . This interaction results in changes in the transcription of specific genes, leading to improved insulin sensitivity.
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Leu-Pro-OH is the PPARγ signaling pathway . When Fmoc-Leu-Pro-OH binds to PPARγ, it modulates the activity of the receptor, leading to changes in the transcription of genes involved in glucose metabolism . This can result in improved insulin sensitivity and glucose homeostasis.
Result of Action
The binding of Fmoc-Leu-Pro-OH to PPARγ leads to insulin sensitization . This means that the body’s cells become more responsive to insulin, allowing them to take up glucose more effectively. This can help to lower blood glucose levels and improve the symptoms of conditions like type 2 diabetes.
生化分析
Biochemical Properties
Fmoc-Leu-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of Fmoc carbamate . This compound interacts with enzymes and other biomolecules through aromatic π–π stacking and hydrogen bonding interactions .
Cellular Effects
The cellular effects of Fmoc-Leu-Pro-OH are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins and peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Fmoc-Leu-Pro-OH exerts its effects through its involvement in peptide synthesis. The Fmoc group is rapidly removed by base, a process that does not disturb the acid-labile linker between the peptide and the resin . This allows for the sequential addition of amino acids in the synthesis of peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Leu-Pro-OH can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property, along with its high thermal stability , makes it suitable for use in various experimental conditions.
Metabolic Pathways
Fmoc-Leu-Pro-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids in the peptide chain .
Transport and Distribution
The transport and distribution of Fmoc-Leu-Pro-OH within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it contributes to the formation of peptide chains .
Subcellular Localization
The subcellular localization of Fmoc-Leu-Pro-OH is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can depend on the specific cellular context and the other components of the peptide being synthesized .
属性
IUPAC Name |
(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITYSLDOLQCIDF-GOTSBHOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)



